molecular formula C16H14FN3OS2 B3125880 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol CAS No. 329779-42-2

2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol

Cat. No. B3125880
CAS RN: 329779-42-2
M. Wt: 347.4 g/mol
InChI Key: RFASZKWWQUIDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol, hereafter referred to as 4-FBS, is an organic compound with a unique structure that has been studied for a variety of applications. 4-FBS is a heterocyclic compound containing a benzene ring and a thiadiazole ring, with a side chain of a 4-fluorobenzylsulfanyl group and an aminomethyl group. 4-FBS is a highly versatile compound, with potential applications in the fields of synthetic organic chemistry, drug discovery, and materials science.

Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure of 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol indicates a complex arrangement of benzene rings, a thiadiazole moiety, and a sulfanyl group attached to a fluorobenzyl component. This structural complexity suggests potential for varied biological activities and chemical reactivities. For example, the thiadiazole core, similar to those found in quinazolinone derivatives, has been extensively explored for its antibacterial properties against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Such compounds often face challenges such as solubility that are crucial for their development into medicinal agents.

Biological Activities

The presence of a benzothiazole moiety within the compound's structure is noteworthy, as benzothiazoles are known for their broad spectrum of biological activities. For instance, phenothiazine derivatives, which share some structural similarities with benzothiazoles, exhibit significant antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities result from their interactions with biological systems, including pharmacophoric substituents' interactions, multicyclic ring system interactions, and their lipophilic nature facilitating membrane penetration (Pluta et al., 2011).

Antioxidant Capacity

The compound's potential antioxidant capacity can be speculated based on the reactivity of similar compounds in ABTS radical cation-based assays. Certain antioxidants, particularly those of phenolic nature, can form coupling adducts with radical species, indicating a potential pathway through which this compound might exert antioxidant effects. However, the specificity and contribution of such reactions to the overall antioxidant capacity require further investigation (Ilyasov et al., 2020).

Environmental Fate and Behavior

The environmental fate and behavior of compounds similar to this compound can be complex. For instance, parabens, which also contain benzoic acid esters, exhibit ubiquity in surface waters and sediments due to their extensive use in consumer products and continuous environmental introduction. Their biodegradability and interactions with environmental factors, such as reaction with free chlorine to form halogenated by-products, highlight the need for comprehensive studies on the environmental impact and degradation pathways of such complex compounds (Haman et al., 2015).

properties

IUPAC Name

2-[[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-13-7-5-11(6-8-13)10-22-16-20-19-15(23-16)18-9-12-3-1-2-4-14(12)21/h1-8,21H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFASZKWWQUIDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN=C(S2)SCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136775
Record name 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329779-42-2
Record name 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Reactant of Route 2
Reactant of Route 2
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Reactant of Route 3
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Reactant of Route 4
Reactant of Route 4
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Reactant of Route 5
Reactant of Route 5
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Reactant of Route 6
Reactant of Route 6
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.